molecular formula C9H20N2O4S B1671548 Hepps CAS No. 16052-06-5

Hepps

Cat. No.: B1671548
CAS No.: 16052-06-5
M. Wt: 252.33 g/mol
InChI Key: OWXMKDGYPWMGEB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

HEPPS, also known as EPPS, is primarily used as a buffering agent in biological and biochemical research . Its main target is the pH environment of biological systems. By maintaining a stable pH, it ensures the optimal conditions for various enzymatic reactions and protein studies .

Mode of Action

This compound operates by resisting changes in pH. It does this by absorbing or releasing H+ ions as necessary to maintain a stable pH environment . This ability to “buffer” pH changes is crucial for many biological and biochemical reactions, as these reactions often have a narrow pH range in which they can occur effectively.

Biochemical Pathways

The primary biochemical pathway that this compound influences is the regulation of pH in biological systems . By maintaining a stable pH, it allows for the optimal functioning of various biochemical reactions. In addition, research has shown that this compound can cause amyloid beta plaques, which are associated with Alzheimer’s disease, to break up . This suggests that this compound may influence biochemical pathways related to neurodegenerative diseases.

Pharmacokinetics

It is known that this compound is orally active and can penetrate the blood-brain barrier , which suggests that it has good bioavailability.

Result of Action

The primary result of this compound’s action is the maintenance of a stable pH environment, which is crucial for various enzymatic reactions and protein studies . Additionally, research on mice with Alzheimer’s disease-like amyloid beta plaques has shown that this compound can cause the plaques to break up, reversing some of the symptoms in the mice .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other ions in the solution . Its buffering capacity is optimal in the pH range of 7.3-8.7 . Outside of this range, its ability to resist changes in pH may be diminished. Furthermore, its pKa value is 8.0 at 25°C , indicating that its buffering capacity may vary with temperature.

Biochemical Analysis

Biochemical Properties

Hepps plays a crucial role in maintaining a stable pH environment, which is essential for various enzymatic reactions and protein studies. It interacts with enzymes, proteins, and other biomolecules by providing a consistent pH that ensures optimal activity and stability. For instance, this compound is often used in studies involving enzymes that are sensitive to pH changes, as it helps maintain the necessary conditions for their activity .

Cellular Effects

This compound influences various cellular processes by maintaining a stable pH environment. This stability is vital for cell signaling pathways, gene expression, and cellular metabolism. By ensuring that the pH remains constant, this compound allows cells to function optimally without the stress of fluctuating pH levels. This is particularly important in cell culture studies, where maintaining physiological pH is crucial for cell viability and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects by buffering hydrogen ions, thereby maintaining a stable pH. This buffering action involves the reversible binding of hydrogen ions, which prevents significant changes in pH. This compound does not directly interact with biomolecules but instead creates an environment that allows these molecules to function correctly. This is particularly important for enzymes that require a specific pH range for their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound remain consistent over time, provided that the buffer is stored and handled correctly. This compound is stable under typical laboratory conditions and does not degrade significantly over time. Long-term studies have shown that this compound maintains its buffering capacity, ensuring that the pH remains stable throughout the duration of experiments .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At optimal dosages, this compound effectively maintains pH stability without causing adverse effects. At high doses, this compound can lead to toxicity and adverse effects, such as disruptions in cellular metabolism and enzyme activity. It is essential to determine the appropriate dosage to avoid these negative outcomes .

Metabolic Pathways

This compound is involved in metabolic pathways that require stable pH conditions. It interacts with enzymes and cofactors that are sensitive to pH changes, ensuring that these metabolic processes proceed efficiently. By maintaining a stable pH, this compound helps regulate metabolic flux and metabolite levels, which are crucial for cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion. It does not rely on specific transporters or binding proteins for its movement. Once inside the cell, this compound localizes to areas where pH stability is required, such as the cytoplasm and organelles involved in metabolic processes .

Subcellular Localization

This compound is primarily localized in the cytoplasm and organelles where pH regulation is critical. It does not have specific targeting signals or post-translational modifications that direct it to particular compartments. Instead, its distribution is determined by the need for pH stability in various cellular regions .

Preparation Methods

Synthetic Routes and Reaction Conditions

EPPS can be synthesized through the reaction of 1-(2-hydroxyethyl)piperazine with 1,3-propanesultone. The reaction typically occurs in an aqueous medium at a controlled temperature to ensure the formation of the desired product . The reaction can be represented as follows:

1-(2-hydroxyethyl)piperazine+1,3-propanesultoneEPPS\text{1-(2-hydroxyethyl)piperazine} + \text{1,3-propanesultone} \rightarrow \text{EPPS} 1-(2-hydroxyethyl)piperazine+1,3-propanesultone→EPPS

Industrial Production Methods

Industrial production of EPPS involves similar synthetic routes but on a larger scale. The process includes the purification of the product through crystallization or other separation techniques to achieve high purity levels required for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

EPPS primarily undergoes substitution reactions due to the presence of reactive functional groups such as the hydroxyethyl and sulfonic acid groups . It can also participate in hydrogen bonding due to its zwitterionic nature .

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of EPPS depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazine derivatives .

Comparison with Similar Compounds

EPPS is part of a group of compounds known as Good’s buffers, which are designed to maintain stable pH environments in biological and biochemical research. Similar compounds include:

    HEPES (4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid): Similar to EPPS but with a different sulfonic acid group.

    PIPES (1,4-Piperazinediethanesulfonic acid): Another Good’s buffer with a different pH range.

    MES (2-(N-Morpholino)ethanesulfonic acid): A Good’s buffer with a lower pH range compared to EPPS

EPPS is unique due to its specific pH range and buffering capacity, making it suitable for a wide range of applications in biological and biochemical research .

Properties

IUPAC Name

3-[4-(2-hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid
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InChI

InChI=1S/C9H20N2O4S/c12-8-7-11-5-3-10(4-6-11)2-1-9-16(13,14)15/h12H,1-9H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXMKDGYPWMGEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCS(=O)(=O)O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066003
Record name HEPPS
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Molecular Weight

252.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Beige powder; [Sigma-Aldrich MSDS]
Record name 4-(2-Hydroxyethyl)-1-piperazinepropane sulfonic acid
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CAS No.

16052-06-5
Record name EPPS
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Record name Hepps
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Record name 1-Piperazinepropanesulfonic acid, 4-(2-hydroxyethyl)-
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Record name HEPPS
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Record name 4-(2-hydroxyethyl)-1-piperazinepropanesulphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is HEPPS, and what is it primarily used for?

A1: this compound stands for N-(2-Hydroxyethyl)piperazine-N′-3-propanesulfonic acid. It is a zwitterionic buffer commonly used in biological and biochemical research to maintain a stable pH in experimental solutions. []

Q2: What is the pKa value of this compound, and what pH range is it suitable for?

A2: The pKa2 value of this compound is approximately 7.9 at 25°C, making it suitable for buffering solutions in the physiological pH range of 7.2 to 8.2. [, , ]

Q3: What are the advantages of using this compound over other buffers in the same pH range?

A3: this compound exhibits good chemical stability, minimal metal binding (except for copper and lead), and low light absorbance, making it suitable for various spectroscopic techniques. [, , , ]

Q4: Are there any limitations to using this compound as a buffer?

A4: this compound can complex with copper and lead, potentially interfering with experiments involving these metals. It also shows some temperature dependence of its pKa value. [, , , ]

Q5: How does this compound interact with copper and lead ions?

A5: this compound forms stable complexes with copper (Cu) and lead (Pb) ions. Stability constants for these complexes have been determined through potentiometric titrations. [, ]

Q6: Does this compound complex with other metal ions commonly used in biological experiments?

A6: Under typical experimental conditions, this compound does not significantly complex with cadmium or zinc. []

Q7: Can the interaction of this compound with copper or lead affect experimental results?

A7: Yes, the strong binding of this compound to copper and lead can influence the electrochemical behavior of these metals and potentially impact experimental results, particularly in metal speciation studies. [, ]

Q8: What is the molecular formula and weight of this compound?

A8: The molecular formula of this compound is C9H18N2O4S, and its molecular weight is 254.33 g/mol. [, , , ]

Q9: What analytical techniques are commonly used to characterize and quantify this compound?

A11: Potentiometric titrations are widely employed to determine the pKa values and metal binding constants of this compound. Other techniques, such as NMR spectroscopy and mass spectrometry, can be used for structural characterization and purity assessment. [, , , ]

Q10: Are there any suitable alternatives to this compound for buffering in the physiological pH range?

A12: Yes, alternative zwitterionic buffers such as MOPS, MES, and HEPES can be considered, depending on the specific application and potential interactions with other experimental components. [, , ]

Q11: What is the environmental impact of this compound, and how can it be minimized?

A13: While this compound is generally considered to have low environmental toxicity, responsible disposal practices and appropriate waste management procedures should be followed to minimize any potential impact. []

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